Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Melanocortin Receptor GPCR Binding Affinity

Uniquely substituted rhodanine with 3-(3,4-dimethoxyphenethyl) group ensures differentiated target selectivity versus simpler analogs. Validated MC3R ligand (Ki=0.129 nM) with selectivity over MC4R—essential for energy homeostasis research. First-choice RNase L activator (IC50=2.30 nM) for innate immunity studies. Strategic building block for arylmethylene thiazolidinediones in medicinal chemistry. Balanced cLogP (2.0445) enables CNS-penetrant analog design. Procure this specific derivative for reproducible target-specific biology.

Molecular Formula C13H15NO3S2
Molecular Weight 297.4 g/mol
CAS No. 23522-20-5
Cat. No. B1362438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodanine, 3-(3,4-dimethoxyphenethyl)-
CAS23522-20-5
Molecular FormulaC13H15NO3S2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC
InChIInChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3
InChIKeyLZSZXGHWVPFNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Rhodanine, 3-(3,4-dimethoxyphenethyl)- (CAS: 23522-20-5) for Research Procurement: Key Data & Comparison


Rhodanine, 3-(3,4-dimethoxyphenethyl)- (CAS: 23522-20-5) is a thiazolidinone derivative in the rhodanine class, a core scaffold widely studied for diverse biological activities [1]. Its distinct 3,4-dimethoxyphenethyl substitution pattern confers a unique molecular identity [2] that may impart differentiated biochemical interactions relative to other in-class analogs. For researchers, understanding these potential differentiations is critical for making an informed procurement decision.

Why Rhodanine, 3-(3,4-dimethoxyphenethyl)- Cannot Be Substituted with Generic Rhodanine Analogs


The rhodanine class is known for its promiscuity, with minor structural modifications leading to major shifts in target selectivity and potency [1]. Specifically, the 3-(3,4-dimethoxyphenethyl) group in this compound replaces the simpler 3-substituents found in many other rhodanines, such as acetic acid or benzyl groups . This specific substitution pattern can influence the compound's binding mode, lipophilicity, and overall biological fingerprint. Therefore, assuming functional interchangeability with a generic or closely related rhodanine derivative is not scientifically sound. The evidence below highlights where data on this specific compound demonstrates quantifiable differentiation from its closest comparators, justifying its selection for focused research.

Quantitative Differentiation Evidence for Rhodanine, 3-(3,4-dimethoxyphenethyl)- (CAS: 23522-20-5) Against Comparators


High Potency at Melanocortin-3 Receptor (MC3R) vs. MC4R and Related GPCRs

This compound displays a Ki of 0.129 nM for the human melanocortin-3 receptor (MC3R) [1]. Its affinity for the closely related MC4R is also reported, but with a significantly lower potency (Ki = 0.630 nM) [2]. This contrasts with other rhodanine-based ligands, which may show inverse selectivity profiles or lack potency at these receptors altogether.

Melanocortin Receptor GPCR Binding Affinity

Potent Activation of RNase L vs. Other Rhodanine-Based Antivirals

Rhodanine, 3-(3,4-dimethoxyphenethyl)- activates RNase L with an IC50 of 2.30 nM in a cell-free protein synthesis assay [1]. While many rhodanines are studied for their antiviral potential, few achieve this level of potency in a functional RNase L activation assay. This compares favorably to other classes of RNase L activators, which often have IC50 values in the micromolar range.

Antiviral RNase L Protein Synthesis Inhibition

Weak Dihydroorotase Inhibition vs. Potent RNase L Activation

This compound shows weak inhibition of dihydroorotase from mouse Ehrlich ascites cells, with only minimal effect at a concentration of 10 µM [1]. This lack of activity on a key enzyme in pyrimidine biosynthesis, a common off-target for many heterocyclic compounds, contrasts with its potent activity on RNase L and melanocortin receptors.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition

Distinct Physicochemical Properties vs. Other Rhodanines

The compound's calculated partition coefficient (cLogP) of 2.0445 [1] places it in a more lipophilic range compared to simpler rhodanine derivatives like rhodanine-3-acetic acid (cLogP ~0.5). This higher lipophilicity is a direct consequence of the 3,4-dimethoxyphenethyl group and can significantly impact membrane permeability, plasma protein binding, and in vivo distribution.

Physicochemical Properties Lipophilicity Drug-likeness

Role as a Key Synthetic Intermediate vs. Other Building Blocks

This specific compound is documented as a precursor in the synthesis of arylmethylene and heterocyclylmethylene thiazolidinediones and analogs . This contrasts with other rhodanine derivatives that are more commonly used as final compounds or for direct biological testing. Its 3,4-dimethoxyphenethyl group serves as a specific building block for generating focused libraries of compounds with enhanced or altered properties.

Synthetic Chemistry Building Block Thiazolidinedione

Best-Fit Research Scenarios for Procuring Rhodanine, 3-(3,4-dimethoxyphenethyl)- (CAS: 23522-20-5)


Dissecting Melanocortin-3 Receptor (MC3R) Physiology

As a potent and selective ligand for MC3R (Ki = 0.129 nM) over MC4R, this compound is an essential tool for researchers investigating the specific roles of MC3R in energy homeostasis, feeding behavior, and inflammation [1]. Its procurement is critical for studies where MC4R cross-reactivity would confound results.

Investigating the 2-5A/RNase L Antiviral Pathway

Its exceptional potency in activating RNase L (IC50 = 2.30 nM) makes it a first-choice chemical probe for studying the innate immune response to viral infections [1]. This compound can be used to validate RNase L as a therapeutic target and to benchmark the potency of newly discovered pathway activators.

Synthesis of Novel Thiazolidinedione Libraries for Drug Discovery

Given its documented use as a precursor for arylmethylene and heterocyclylmethylene thiazolidinediones [1], this compound is a strategic building block for medicinal chemists aiming to rapidly expand chemical space around the thiazolidinedione core. This can accelerate hit-to-lead optimization programs for various therapeutic areas.

Developing CNS-Penetrant Chemical Probes

With a calculated cLogP of 2.0445 [1], this compound is well-suited for the development of small molecules intended to cross the blood-brain barrier. Researchers can leverage its balanced lipophilicity to design new analogs with optimized CNS penetration, an advantage over more polar rhodanine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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